molecular formula C17H16N2O B3044402 N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline CAS No. 10004-71-4

N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline

Cat. No.: B3044402
CAS No.: 10004-71-4
M. Wt: 264.32 g/mol
InChI Key: UTYAVHBVIUGHOZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions, often involving catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is unique due to its specific combination of the dimethylamino group and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

10004-71-4

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C17H16N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

UTYAVHBVIUGHOZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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